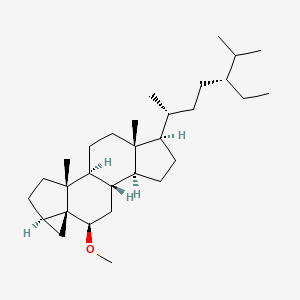
(3beta,5R,6beta)-3,5-Cyclostigmastane 6-Methyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta,5R,6beta)-3,5-Cyclostigmastane 6-Methyl Ether is a steroidal compound that belongs to the family of cyclostigmastanes. These compounds are known for their complex polycyclic structures and are often studied for their biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5R,6beta)-3,5-Cyclostigmastane 6-Methyl Ether typically involves multiple steps starting from commercially available steroidal precursors. The synthetic route may include steps such as oxidation, reduction, and cyclization under specific reaction conditions. For example, the synthesis might start with a steroidal precursor like diosgenin, followed by a series of chemical transformations to introduce the necessary functional groups and cyclize the structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(3beta,5R,6beta)-3,5-Cyclostigmastane 6-Methyl Ether can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate cyclization and other transformations. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce new functional groups, altering the compound’s biological activity.
Applications De Recherche Scientifique
(3beta,5R,6beta)-3,5-Cyclostigmastane 6-Methyl Ether has several scientific research applications, including:
Chemistry: Used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mécanisme D'action
The mechanism of action of (3beta,5R,6beta)-3,5-Cyclostigmastane 6-Methyl Ether involves its interaction with specific molecular targets and pathways. These may include binding to steroid receptors, modulating enzyme activity, and influencing gene expression. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
(25R)-26-Acetoxy-3beta,5alpha-Dihydroxycholest-6-One: Another steroidal compound with similar structural features and biological activities.
Diosgenin: A precursor used in the synthesis of various steroidal compounds, including (3beta,5R,6beta)-3,5-Cyclostigmastane 6-Methyl Ether.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its unique structure makes it a valuable compound for studying steroidal chemistry and developing new therapeutic agents.
Propriétés
Formule moléculaire |
C30H52O |
|---|---|
Poids moléculaire |
428.7 g/mol |
Nom IUPAC |
(1S,2R,5R,7R,8R,10S,11S,14R,15R)-14-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane |
InChI |
InChI=1S/C30H52O/c1-8-21(19(2)3)10-9-20(4)24-11-12-25-23-17-27(31-7)30-18-22(30)13-16-29(30,6)26(23)14-15-28(24,25)5/h19-27H,8-18H2,1-7H3/t20-,21-,22-,23+,24-,25+,26+,27-,28-,29-,30+/m1/s1 |
Clé InChI |
FLQLDBJCYWKSPA-VRCUCZFBSA-N |
SMILES isomérique |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]45[C@@]3(CC[C@@H]4C5)C)OC)C)C(C)C |
SMILES canonique |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)OC)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonic acid](/img/structure/B13416559.png)
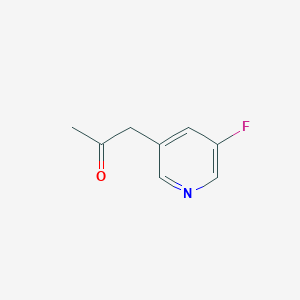
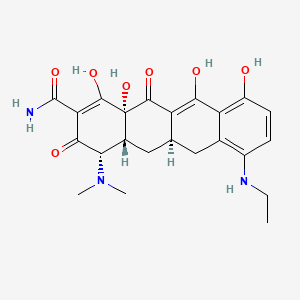
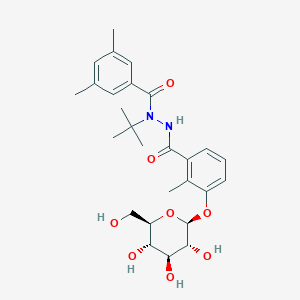
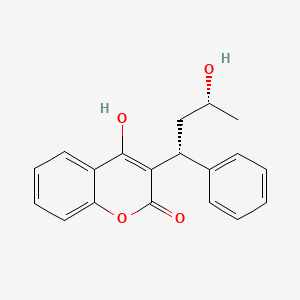
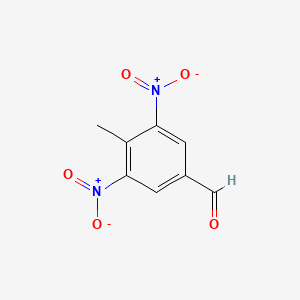

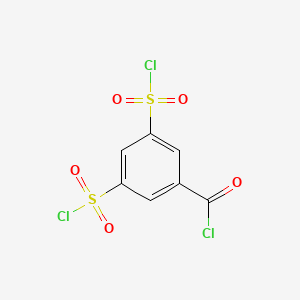
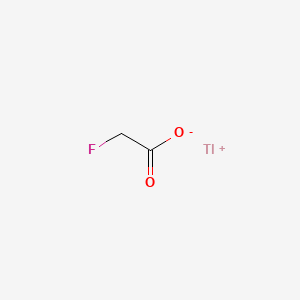
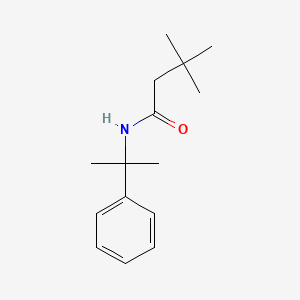
![6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid](/img/structure/B13416635.png)

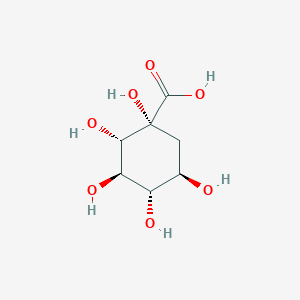
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13416655.png)
